molecular formula C15H14BrN5O2 B11637914 N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide

N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637914
M. Wt: 376.21 g/mol
InChI Key: QWOHFEXCZANGKK-UHFFFAOYSA-N
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Description

N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the bromo and oxo groups. The final steps involve the formation of the pyrazole ring and the attachment of the carbohydrazide group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromo group in the compound can undergo substitution reactions with various nucleophiles to form substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other indole derivatives, N’-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoro-1H-indole-2-carboxylate derivatives: Known for their antiviral properties.

    Indole-2-carboxylic acid derivatives: Used in various pharmaceutical applications.

Properties

Molecular Formula

C15H14BrN5O2

Molecular Weight

376.21 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14BrN5O2/c1-7(2)11-6-12(19-18-11)14(22)21-20-13-9-5-8(16)3-4-10(9)17-15(13)23/h3-7,17,23H,1-2H3,(H,18,19)

InChI Key

QWOHFEXCZANGKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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